Methyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate
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Overview
Description
Methyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Methyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate is a compound that contains a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could influence the interaction of this compound with its targets.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.
Result of Action
Thiazoles have been associated with diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Action Environment
The physicochemical properties of thiazole, such as its solubility in different solvents , could potentially be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate typically involves the reaction of thiazole derivatives with various reagents. One common method includes the condensation of thiazole-2-amine with ethyl 2-bromoacetate under basic conditions, followed by oxidation to introduce the oxo group. The reaction conditions often require a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles such as amines or thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its thiazole moiety.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It can be utilized in the synthesis of dyes, biocides, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Thiazole-2-carboxylic acid: Another thiazole derivative with similar biological activities.
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness
Methyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S2/c1-13-7(12)5-14-4-6(11)10-8-9-2-3-15-8/h2-3H,4-5H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGINRXYWQSSDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC(=O)NC1=NC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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